molecular formula C9H15N B13950673 2,2-Diethylpent-4-enenitrile CAS No. 59346-54-2

2,2-Diethylpent-4-enenitrile

Cat. No.: B13950673
CAS No.: 59346-54-2
M. Wt: 137.22 g/mol
InChI Key: GBWKBEIKORAGLS-UHFFFAOYSA-N
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Description

2,2-Diethylpent-4-enenitrile is an organic compound with the molecular formula C9H15N. It is characterized by the presence of a nitrile group (-CN) attached to a pentene chain with two ethyl groups at the second carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethylpent-4-enenitrile can be synthesized through various methods. One common approach involves the reaction of 2,2-diethylpent-4-enal with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic dehydration of the corresponding amide or oxime. The use of catalysts such as alumina or silica gel can enhance the efficiency of the dehydration process. The reaction is usually carried out in a continuous flow reactor to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethylpent-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous solvents.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Imines or other substituted derivatives.

Scientific Research Applications

2,2-Diethylpent-4-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diethylpent-4-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The compound’s reactivity and ability to undergo various chemical transformations make it a versatile tool in biochemical and pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpent-4-enenitrile: Similar structure but with methyl groups instead of ethyl groups.

    2,2-Diethylbutanenitrile: Similar structure but with a butane chain instead of pentene.

    2,2-Diethylhex-4-enenitrile: Similar structure but with a hexene chain instead of pentene.

Uniqueness

2,2-Diethylpent-4-enenitrile is unique due to its specific combination of a pentene chain with two ethyl groups and a nitrile group. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2,2-diethylpent-4-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-4-7-9(5-2,6-3)8-10/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWKBEIKORAGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208093
Record name 2,2-Diethylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59346-54-2
Record name 2,2-Diethyl-4-pentenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59346-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diethylpent-4-enenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059346542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diethylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-diethylpent-4-enenitrile
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